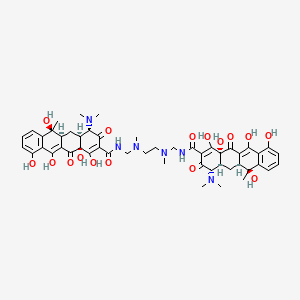
Etamocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etamocycline is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is chemically classified as a derivative of tetracycline and is used to treat various bacterial infections. The compound is characterized by its complex structure, which includes multiple hydroxyl and amino groups, contributing to its potent antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etamocycline is synthesized through a series of chemical reactions involving the modification of the tetracycline core structure. The synthesis typically involves the following steps:
Formation of the Tetracycline Core: The initial step involves the formation of the tetracycline core through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors may also be employed to enhance production efficiency and reduce reaction times.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Etamocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and activity.
Substitution: Substitution reactions involve replacing specific functional groups with others to create new derivatives with improved properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with enhanced or modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial strains .
Scientific Research Applications
Etamocycline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and modification of tetracycline antibiotics.
Biology: this compound is employed in biological research to study its effects on bacterial cells and its mechanism of action.
Medicine: The compound is used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
Etamocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. As a result, bacterial growth is halted, and the bacteria eventually die. The compound’s mechanism of action is similar to that of other tetracycline antibiotics, but its unique structure allows it to overcome certain resistance mechanisms .
Comparison with Similar Compounds
Etamocycline is compared with other tetracycline antibiotics, such as:
Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: A derivative with improved oral bioavailability and a longer half-life.
Minocycline: Known for its enhanced activity against resistant bacterial strains.
Tigecycline: A newer derivative with broad-spectrum activity and effectiveness against multi-drug resistant bacteria.
This compound’s uniqueness lies in its ability to overcome certain bacterial resistance mechanisms, making it a valuable addition to the tetracycline family of antibiotics .
Properties
CAS No. |
15590-00-8 |
|---|---|
Molecular Formula |
C50H60N6O16 |
Molecular Weight |
1001.0 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-N-[[2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl-methylamino]ethyl-methylamino]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C50H60N6O16/c1-47(69)21-11-9-13-27(57)29(21)37(59)31-23(47)17-25-35(53(3)4)39(61)33(43(65)49(25,71)41(31)63)45(67)51-19-55(7)15-16-56(8)20-52-46(68)34-40(62)36(54(5)6)26-18-24-32(42(64)50(26,72)44(34)66)38(60)30-22(48(24,2)70)12-10-14-28(30)58/h9-14,23-26,35-36,57-60,65-66,69-72H,15-20H2,1-8H3,(H,51,67)(H,52,68)/t23-,24-,25-,26-,35-,36-,47+,48+,49-,50-/m0/s1 |
InChI Key |
AETAHUARDZYWMT-ULRSWZSCSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C([C@@]6([C@@H](C[C@H]7C(=C(C8=C([C@@]7(C)O)C=CC=C8O)O)C6=O)[C@@H](C5=O)N(C)C)O)O)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















